

# Physical and chemical properties of (+)-Epieudesmin

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## Compound of Interest

Compound Name: (+)-Epieudesmin

Cat. No.: B12380183

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## In-Depth Technical Guide to (+)-Epieudesmin

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(+)-Epieudesmin** is a furofuran lignan, a class of natural products known for a variety of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-Epieudesmin**, including its molecular structure, and physicochemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

### Physical and Chemical Properties

**(+)-Epieudesmin** is a stereoisomer of eudesmin, differing in the configuration at one of its chiral centers. Its chemical structure features a furofuran core with two substituted phenyl groups.

Table 1: Physical and Chemical Properties of **(+)-Epieudesmin**

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>26</sub> O <sub>6</sub>	--INVALID-LINK--
Molecular Weight	386.4 g/mol	--INVALID-LINK--
Appearance	Data not available	
Melting Point	Data not available	
Specific Optical Rotation ([α] <sub>D</sub> )	Data not available	
Solubility	Data not available	

Further research is required to determine the melting point, specific optical rotation, and solubility in various solvents.

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **(+)-Epieudesmin**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific <sup>1</sup>H and <sup>13</sup>C NMR data for **(+)-Epieudesmin** are not readily available in the public domain. Researchers undertaking the isolation or synthesis of this compound will need to perform comprehensive 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) to fully assign the proton and carbon signals.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **(+)-Epieudesmin**\*

Proton	Predicted Chemical Shift (ppm)
Aromatic Protons	6.5 - 7.0
Methine Protons (Furan Ring)	4.5 - 5.0
Methylene Protons (Furan Ring)	3.5 - 4.2
Methoxy Protons	~3.8

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **(+)-Epieudesmin**\*

Carbon	Predicted Chemical Shift (ppm)
Aromatic Carbons	110 - 150
Methine Carbons (Furan Ring)	80 - 90
Methylene Carbons (Furan Ring)	70 - 80
Methoxy Carbons	~56

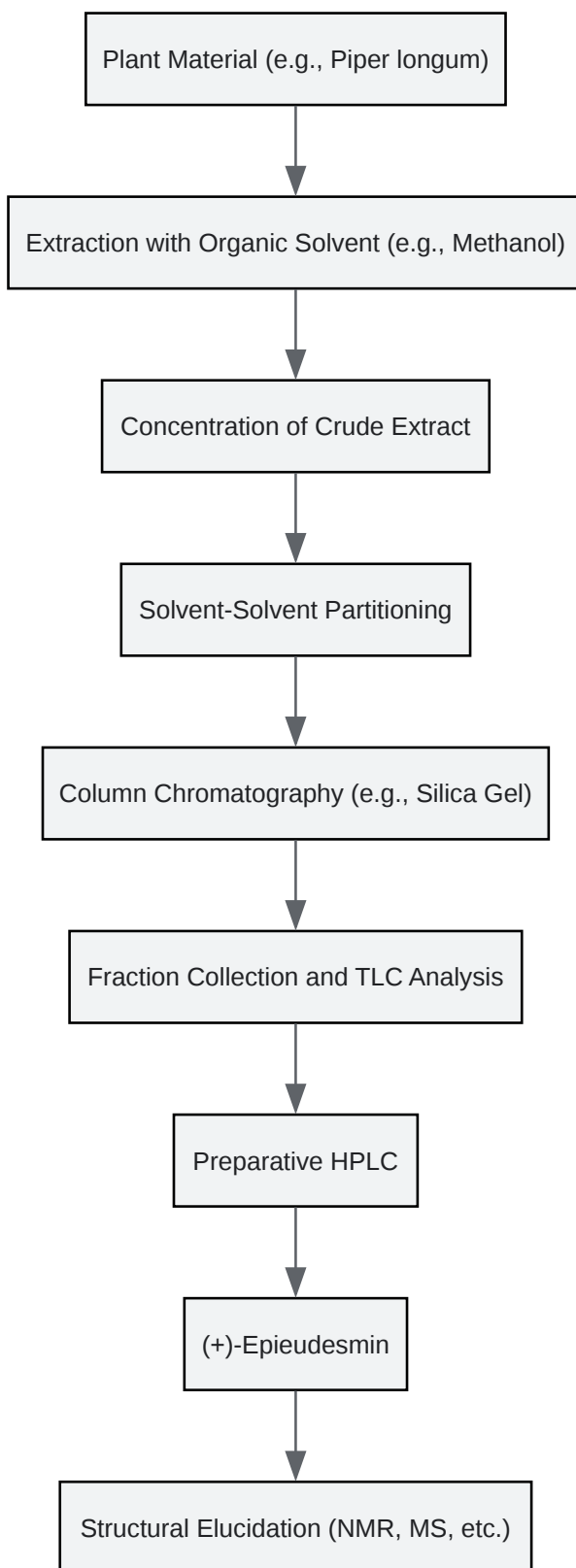
\*Predicted values are based on the general chemical shifts of similar furofuran lignans and should be confirmed by experimental data.

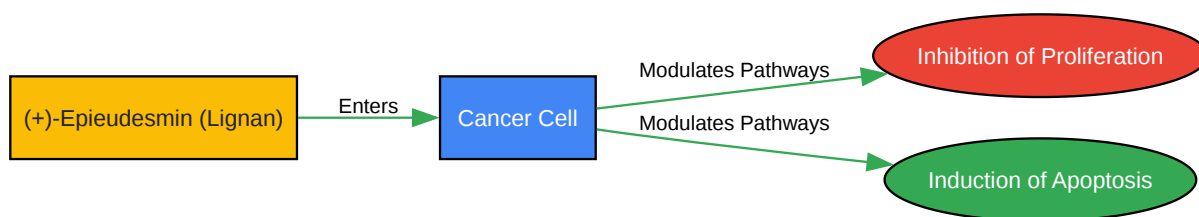
## Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **(+)-Epieudesmin** are crucial for its further investigation.

## Isolation of (+)-Epieudesmin

A general workflow for the isolation of lignans from plant sources, such as species from the Piper genus, is outlined below. This serves as a template that would require optimization for the specific isolation of **(+)-Epieudesmin**.





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